molecular formula C20H17N3O3S B2520317 N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide CAS No. 2034264-28-1

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide

Cat. No.: B2520317
CAS No.: 2034264-28-1
M. Wt: 379.43
InChI Key: MJCUFVXBWJWSKC-UHFFFAOYSA-N
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Description

N1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide (CAS 2034604-70-9) is an oxalamide derivative with the molecular formula C₁₈H₁₇N₃O₃S and a molecular weight of 355.4 g/mol . Its structure features:

  • A benzo[b]thiophen-2-yl group (a sulfur-containing heterocycle) linked to a 2-hydroxypropyl chain.
  • A 2-cyanophenyl substituent on the second amide nitrogen.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(2-cyanophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-20(26,17-10-13-6-3-5-9-16(13)27-17)12-22-18(24)19(25)23-15-8-4-2-7-14(15)11-21/h2-10,26H,12H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCUFVXBWJWSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC=C1C#N)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide typically involves multiple steps:

  • Formation of the Benzo[b]thiophene Intermediate: : The initial step often involves the synthesis of the benzo[b]thiophene core. This can be achieved through cyclization reactions involving thiophenes and suitable aromatic precursors under acidic or basic conditions.

  • Hydroxypropylation: : The benzo[b]thiophene intermediate is then subjected to hydroxypropylation. This step typically involves the reaction of the benzo[b]thiophene with an epoxide or a halohydrin in the presence of a base to introduce the hydroxypropyl group.

  • Oxalamide Formation: : The final step involves the coupling of the hydroxypropylated benzo[b]thiophene with a cyanophenyl amine derivative. This is usually done using oxalyl chloride or a similar coupling reagent to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The benzo[b]thiophene moiety can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.

  • Reduction: : Reduction of the cyanophenyl group can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting the nitrile to an amine.

  • Substitution: : The hydroxy group in the hydroxypropyl chain can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides, amines, or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH), alkyl halides, amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated, aminated, or thiolated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

This compound may exhibit biological activity due to its structural features. The benzo[b]thiophene moiety is known for its presence in various bioactive molecules, potentially imparting anti-inflammatory, antimicrobial, or anticancer properties. Research into its specific biological activities could lead to the development of new therapeutic agents.

Industry

In materials science, the compound could be used in the development of novel polymers or as a precursor for functional materials with specific electronic or optical properties. Its unique structure might contribute to the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, modulating their activity. The benzo[b]thiophene moiety could intercalate with DNA or interact with proteins, while the hydroxypropyl and cyanophenyl groups could influence its solubility and binding affinity.

Comparison with Similar Compounds

Flavoring Agent: N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (S336)

  • CAS : 745047-53-4
  • Molecular Formula : C₂₃H₂₅N₃O₄
  • Molecular Weight : 407.47 g/mol
  • Key Features: 2,4-Dimethoxybenzyl and 2-(pyridin-2-yl)ethyl substituents. 16.099) for reducing monosodium glutamate (MSG) in foods . Toxicity: No observed adverse effect level (NOEL) = 100 mg/kg body weight/day in rodent studies . Metabolism: Rapid metabolism in rat hepatocytes without amide hydrolysis, indicating metabolic stability .

Comparison :

  • Structural Differences: S336 replaces the benzo[b]thiophene and cyanophenyl groups with dimethoxybenzyl and pyridyl moieties.
  • Applications : S336 is optimized for flavor enhancement, while the target compound’s bioactivity remains uncharacterized.
  • Safety: The target compound’s cyanophenyl group may introduce distinct toxicity profiles compared to S336’s pyridine and methoxy groups.

Pharmaceutical Derivatives: N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (Compound 17)

  • Molecular Formula : C₁₉H₂₂N₂O₄
  • Molecular Weight : 342.39 g/mol
  • Key Features :
    • 4-Methoxyphenethyl and 2-methoxyphenyl substituents.
    • Synthesis : 35% yield via coupling reactions .

Comparison :

  • Structural Differences : Lacks heterocyclic components (e.g., benzo[b]thiophene) but shares a substituted phenyl group.
  • Synthetic Feasibility : The target compound’s 2-hydroxypropyl chain may complicate synthesis compared to compound 17’s simpler methoxy groups.

Adamantane-Based Oxalamides (Compounds 6–12)

  • Example : N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (Compound 6)
    • Molecular Formula : C₂₄H₃₀N₂O₃
    • Molecular Weight : 394.5 g/mol
    • Purity : >90% via column chromatography .

Comparison :

  • Structural Differences : Adamantane’s rigid hydrocarbon structure contrasts with the target compound’s flexible 2-hydroxypropyl linker.
  • Applications : Adamantane derivatives are explored for antiviral activity, whereas the target’s benzo[b]thiophene may target enzymes like kinases.

Heterocyclic Analogs

  • N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(Benzofuran-2-yl)-2-hydroxypropyl)oxalamide (CAS 2034546-61-5)
    • Molecular Formula : C₂₁H₂₀N₂O₆
    • Molecular Weight : 396.4 g/mol .
  • N1-(2-Cyanophenyl)-N2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide Molecular Formula: C₂₄H₂₃N₃O₄S Molecular Weight: 449.5 g/mol .

Comparison :

  • Heterocyclic Diversity : The target compound’s benzo[b]thiophene vs. benzofuran (in CAS 2034546-61-5) alters electronic properties and binding interactions.

Research Findings and Implications

  • Toxicity: Cyanophenyl groups (in the target) may introduce nitrile-related toxicity risks absent in S336’s dimethoxy/pyridyl groups.
  • Synthetic Challenges : The target’s 2-hydroxypropyl group could complicate stereochemical control during synthesis compared to simpler alkyl/aryl substituents .

Biological Activity

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide is a complex organic compound notable for its significant biological activities, particularly its interaction with serotonin receptors. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure includes a benzo[b]thiophene moiety, a hydroxypropyl group, and an oxalamide linkage. The IUPAC name reflects its intricate design:

  • IUPAC Name : this compound
  • Molecular Formula : C18H22N2O3S
  • Molecular Weight : 346.4 g/mol

The primary target of this compound is the 5-HT1A serotonin receptor , which is implicated in various physiological processes, including mood regulation and anxiety response. The compound exhibits a high affinity for this receptor, influencing neurotransmitter release and modulating cellular signaling pathways associated with mood disorders .

Interaction with 5-HT1A Receptor

The binding of this compound to the 5-HT1A receptor can lead to:

  • Modulation of serotonin levels in the synaptic cleft.
  • Influence on neuronal excitability and neurotransmission.
  • Potential therapeutic effects in anxiety and depression disorders.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antidepressant-like Effects : The compound has shown potential in preclinical studies to alleviate symptoms of depression by enhancing serotonergic signaling.
  • Anxiolytic Properties : Its interaction with serotonin receptors may contribute to anxiolytic effects, making it a candidate for treating anxiety disorders.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from damage due to oxidative stress or neuroinflammation.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntidepressantEnhances serotonergic signaling
AnxiolyticModulates 5-HT1A receptor activity
NeuroprotectiveProtects against oxidative stress

Case Study Overview

In one study, the compound was administered to rodent models exhibiting depressive behaviors. Results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like effects. Additionally, biochemical assays showed increased serotonin levels in the hippocampus post-treatment .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of Benzo[b]thiophene Moiety : Achieved through cyclization reactions involving thiophene derivatives.
  • Introduction of Hydroxypropyl Group : Utilizes epoxide ring-opening reactions.
  • Oxalamide Linkage Formation : Involves coupling reactions between amines and carboxylic acids.

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